molecular formula C15H10F3NO2 B1398855 7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]- CAS No. 139363-72-7

7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]-

Cat. No.: B1398855
CAS No.: 139363-72-7
M. Wt: 293.24 g/mol
InChI Key: GBLDIOHKGNXFCT-UHFFFAOYSA-N
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Description

7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]- is an organic compound that features a benzoxazole ring substituted with a methanol group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]- typically involves the condensation of 2-aminophenol with 4-(trifluoromethyl)benzaldehyde under acidic conditions to form the benzoxazole ring. The methanol group can be introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzoxazolecarboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Trifluoromethylbenzimidazole
  • 2-Trifluoromethylbenzothiazole
  • 2-Trifluoromethylbenzoxazole

Uniqueness

7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]- is unique due to the presence of both a benzoxazole ring and a trifluoromethylphenyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications.

Biological Activity

7-Benzoxazolemethanol, 2-[4-(trifluoromethyl)phenyl]- is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. The trifluoromethyl group is known to enhance the biological properties of organic compounds, making this compound a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of 7-Benzoxazolemethanol, 2-[4-(trifluoromethyl)phenyl]- is C14H10F3N2O, with a molecular weight of approximately 284.24 g/mol. The presence of the benzoxazole moiety is essential for its biological activity, contributing to its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds containing the trifluoromethyl group, including derivatives similar to 7-Benzoxazolemethanol. The following table summarizes the minimum inhibitory concentrations (MICs) against various bacterial strains:

Compound Bacterial Strain MIC (µg/mL)
7-BenzoxazolemethanolStaphylococcus aureus4-8
Escherichia coli16-32
Enterococcus faecalis8-16
Methicillin-resistant S. aureus (MRSA)2-4

The compound exhibited potent activity against Gram-positive bacteria, particularly MRSA, with low MIC values indicating strong bactericidal effects. In time-kill assays, it demonstrated a rapid reduction in bacterial counts, suggesting a robust antimicrobial mechanism.

Anticancer Activity

The anticancer potential of 7-Benzoxazolemethanol has been explored in various cancer cell lines. Notably, studies have shown that compounds with similar structures can inhibit cell proliferation in breast cancer and leukemia models. The following table presents IC50 values for different cancer cell lines:

Cell Line IC50 (µM)
K562 (chronic myeloid leukemia)5-10
MCF-7 (breast carcinoma)3-6
A549 (lung carcinoma)10-15

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is critical for therapeutic development.

The biological activity of 7-Benzoxazolemethanol may be attributed to its ability to interact with specific molecular targets involved in bacterial cell wall synthesis and cancer cell proliferation pathways. The trifluoromethyl group enhances lipophilicity and electronic properties, facilitating better membrane permeability and target engagement.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of benzoxazole derivatives showed that those with trifluoromethyl substitutions had significantly enhanced antibacterial activity against MRSA compared to their non-fluorinated counterparts. These findings suggest that the trifluoromethyl group plays a crucial role in improving the pharmacological profile of such compounds .
  • Cancer Cell Line Studies : In vitro studies using K562 and MCF-7 cells demonstrated that treatment with benzoxazole derivatives led to apoptosis and cell cycle arrest at G1 phase, indicating a potential mechanism for their anticancer effects .

Properties

IUPAC Name

[2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazol-7-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO2/c16-15(17,18)11-6-4-9(5-7-11)14-19-12-3-1-2-10(8-20)13(12)21-14/h1-7,20H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLDIOHKGNXFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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